aldehydo-D-arabinose 5-phosphate(2-)

Description

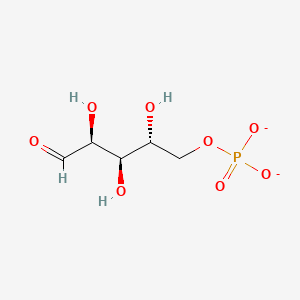

Structure

3D Structure

Properties

Molecular Formula |

C5H9O8P-2 |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4-,5+/m1/s1 |

InChI Key |

PPQRONHOSHZGFQ-WDCZJNDASA-L |

SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-] |

Synonyms |

arabinose 5-phosphate arabinose 5-phosphate, (beta-D)-isomer arabinose 5-phosphate, di-Li salt D-A-5-P D-arabinose 5-phosphate |

Origin of Product |

United States |

Biochemical Characterization and Isomeric Relationships of D Arabinose 5 Phosphate

Standardized Nomenclatural Designations and Their Contextual Usage

To ensure clarity and precision in scientific communication, aldehydo-D-arabinose 5-phosphate(2-) is identified by a variety of standardized names and registry numbers. The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as D-arabinose 5-(dihydrogen phosphate) nih.gov. It is also commonly referred to as 5-O-phosphono-D-arabinose nih.govbohrium.comportlandpress.com.

In various biochemical contexts and databases, a range of synonyms and identifiers are employed. These include D-arabinose-5-phosphate, D-A-5-P, and arabinose 5-phosphate nih.govbohrium.comresearchgate.net. The Chemical Abstracts Service (CAS) has assigned the registry number 13137-52-5 to this compound researchgate.net. These diverse nomenclatures are utilized across chemical catalogs, biochemical literature, and metabolic databases to refer to this specific chemical entity.

Below is an interactive data table summarizing the key nomenclatural designations for aldehydo-D-arabinose 5-phosphate(2-).

| Designation Type | Identifier |

| IUPAC Name | D-arabinose 5-(dihydrogen phosphate) nih.gov |

| Synonym | 5-O-phosphono-D-arabinose nih.govbohrium.comportlandpress.com |

| Synonym | D-arabinose-5-phosphate researchgate.net |

| Abbreviation | D-A-5-P nih.govbohrium.com |

| CAS Registry Number | 13137-52-5 researchgate.net |

Enzymatic Interconversion with D-Ribulose 5-Phosphate

A pivotal reaction involving D-arabinose 5-phosphate is its reversible isomerization to D-ribulose 5-phosphate. This biochemical transformation is catalyzed by a specific class of enzymes known as isomerases.

Arabinose-5-Phosphate Isomerase (API) Catalysis and its Biological Importance

The enzymatic conversion between D-arabinose 5-phosphate and D-ribulose 5-phosphate is catalyzed by the enzyme arabinose-5-phosphate isomerase (API), which is classified under EC number 5.3.1.13 wikipedia.org. This enzyme belongs to the family of isomerases, specifically the intramolecular oxidoreductases that interconvert aldoses and ketoses wikipedia.org. The systematic name for this enzyme class is D-arabinose-5-phosphate aldose-ketose-isomerase wikipedia.org. The reaction is envisioned to proceed through an enediol intermediate nist.gov.

The biological significance of this isomerization lies in its crucial role as the first step in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO) nih.gov. KDO is an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of most Gram-negative bacteria nist.gov. In Escherichia coli, several paralogous genes, including kdsD, gutQ, and kpsF, encode for enzymes with API activity, highlighting the importance of this metabolic step portlandpress.comnih.gov. The product of the reaction, D-arabinose 5-phosphate, serves as a precursor for the synthesis of various surface polysaccharides, including LPS and capsular polysaccharides, which are important for bacterial viability and virulence asm.orgnih.gov.

Thermodynamic and Kinetic Considerations of the Isomerization Reaction

The interconversion of D-arabinose 5-phosphate (A5P) and D-ribulose 5-phosphate (Ru5P) is a reversible reaction, and its direction is influenced by the cellular concentrations of the substrate and product. The kinetic parameters of arabinose-5-phosphate isomerase have been characterized in various organisms.

For the enzyme from Escherichia coli (KdsD), the apparent Michaelis constant (Km) for D-arabinose 5-phosphate is 0.61 mM, and for D-ribulose 5-phosphate, it is 0.35 mM nih.gov. Another E. coli isomerase, KpsF, exhibits similar Km values of 0.57 mM for A5P and 0.3 mM for Ru5P portlandpress.com. The catalytic constant (kcat) for KpsF is approximately 15 s-1 in the direction of A5P to Ru5P and 19 s-1 for the reverse reaction portlandpress.com. The catalytic efficiency (kcat/Km) of these enzymes underscores their proficiency in catalyzing this isomerization. For instance, a truncated version of E. coli KdsD (EcKdsDΔ2CBS) showed a catalytic efficiency of 8.14 x 103 M-1s-1 for the conversion of A5P to Ru5P nih.gov.

The following interactive data table provides a summary of the kinetic parameters for the isomerization reaction catalyzed by arabinose-5-phosphate isomerase from Escherichia coli.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| KdsD | D-arabinose 5-phosphate | 0.61 nih.gov | - | - |

| KdsD | D-ribulose 5-phosphate | 0.35 nih.gov | - | - |

| KpsF | D-arabinose 5-phosphate | 0.57 portlandpress.com | 15 portlandpress.com | 2.63 x 104 |

| KpsF | D-ribulose 5-phosphate | 0.3 portlandpress.com | 19 portlandpress.com | 6.33 x 104 |

| EcKdsDΔ2CBS | D-arabinose 5-phosphate | - | - | 8.14 x 103 nih.gov |

Biosynthetic Pathways Involving D Arabinose 5 Phosphate

Central Role as an Intermediate in Lipopolysaccharide (LPS) Core Oligosaccharide Biosynthesis

In Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharides (LPS), which are crucial for the organism's viability and pathogenesis. asm.orgmdpi.com A5P plays an indispensable role as a precursor in the synthesis of the inner core region of LPS. researchgate.net

Precursor to 3-Deoxy-D-manno-octulosonate (KDO) Synthesis

The synthesis of 3-deoxy-D-manno-octulosonate (KDO), an eight-carbon sugar, is a committed step in the formation of the LPS core. researchgate.netnih.gov A5P serves as the direct precursor for KDO, highlighting its importance in the structural integrity of the bacterial cell envelope. ebi.ac.ukmdpi.com The interruption of KDO biosynthesis can lead to the cessation of cell growth, making the enzymes in this pathway attractive targets for the development of novel antibiotics. researchgate.net In Escherichia coli, the formation of A5P from the pentose (B10789219) phosphate (B84403) pathway intermediate D-ribulose 5-phosphate is catalyzed by D-arabinose 5-phosphate isomerases (APIs), encoded by the kdsD and gutQ genes. mdpi.com

The KDO8P Synthase-Catalyzed Condensation Reaction

The enzyme 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) synthase catalyzes the condensation of A5P and phosphoenolpyruvate (PEP) to form KDO8P and inorganic phosphate. nih.govresearchgate.net This reaction is an aldol-like condensation. researchgate.net The mechanism of this reaction has been a subject of significant research. acs.org It is proposed to proceed through a bis-phosphorylated tetrahedral intermediate. ebi.ac.ukresearchgate.net Two main stepwise mechanisms have been considered for this condensation: one involving a transient carbanion intermediate and another proceeding through a transient oxocarbenium zwitterionic intermediate. wayne.edu The crystal structure of E. coli KDO8P synthase has been determined, revealing a homotetrameric structure where each monomer possesses a (β/α)8 barrel fold. nih.govresearchgate.net

Participation in Pentose Phosphate Pathway Intermediary Metabolism

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis, primarily responsible for generating NADPH and the precursors for nucleotide synthesis. wikipedia.orgnih.gov A5P is an intermediate in the non-oxidative branch of the PPP. biosynth.commdpi.com The enzyme arabinose-5-phosphate isomerase catalyzes the reversible conversion of D-ribulose 5-phosphate, a key product of the oxidative phase of the PPP, into A5P. asm.orgwikipedia.org While the primary flow of the PPP is typically towards the production of ribose-5-phosphate for nucleotide synthesis and erythrose-4-phosphate for aromatic amino acid synthesis, the formation of A5P represents a branch point leading to other biosynthetic pathways, most notably LPS synthesis in Gram-negative bacteria. wikipedia.orgresearchgate.net

Other Established and Putative Biosynthetic Routes in Prokaryotic and Eukaryotic Systems

While the role of A5P in LPS biosynthesis is well-established in prokaryotes, its presence and function in eukaryotes are also subjects of ongoing research.

In prokaryotes, beyond its central role in KDO synthesis, A5P metabolism is linked to various cellular functions. In some bacteria, multiple paralogs of A5P isomerase exist, suggesting diverse roles for A5P in processes such as capsule formation and the regulation of D-glucitol uptake. researchgate.net For instance, in Burkholderia pseudomallei, the A5P isomerase KdsD is essential for virulence. nih.gov

In eukaryotes, the biosynthesis of D-arabinose, for which A5P is a phosphorylated intermediate, is less understood than in prokaryotes. nih.gov Recent studies suggest a pathway for D-arabinose synthesis in eukaryotes that involves the conversion of D-glucose to D-ribulose-5-phosphate via the pentose phosphate pathway, followed by the isomerization of D-ribulose-5-phosphate to A5P. dundee.ac.uknih.govdundee.ac.uk This proposed pathway implicates the isomerase activity of glutamine fructose-6-phosphate aminotransferase (GFAT) in the formation of A5P. nih.govdundee.ac.uknih.gov D-arabinose is an intermediate in the biosynthesis of D-erythroascorbate in yeast and fungi, and in the formation of GDP-α-D-arabinopyranose in certain trypanosomatid parasites. nih.govnih.govdundee.ac.uk

Enzymological Investigations and Reaction Mechanisms of D Arabinose 5 Phosphate Associated Enzymes

Arabinose-5-Phosphate Isomerases (APIs): Structure-Function Relationships and Catalytic Insights

Arabinose-5-phosphate isomerases (APIs) are crucial enzymes that catalyze the reversible isomerization of D-ribulose 5-phosphate (Ru5P) to D-arabinose 5-phosphate (A5P). nih.gov This reaction is the initial step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), an essential component of lipopolysaccharide in Gram-negative bacteria. asm.org

Molecular Architecture and Oligomerization States of APIs

The crystal structure of arabinose-5-phosphate isomerase from Bacteroides fragilis (bfAPI) reveals that it is a tetramer. nih.govescholarship.org Each monomer of the enzyme adopts a single-domain sugar isomerase (SIS) fold. nih.gov The active site of each monomer is situated in a cleft on the surface at the interface of the tetramer, involving residues from three adjacent monomers. nih.govescholarship.org

Active Site Characterization and Identification of Key Catalytic Residues

The active site of bfAPI is composed of residues from different subunits of the tetrameric structure. escholarship.org Structural and sequence analyses suggest that His79 and His186, originating from two different adjacent monomers, are likely to play significant catalytic roles in the isomerization reaction. nih.govescholarship.org The active site also features a region rich in Serine and Threonine residues. nih.govescholarship.org Specifically, the highly conserved Ser95 and Ser97 form hydrogen bonds with the phosphate (B84403) group of the bound ligand. nih.gov It is proposed that the isomerization mechanism involves an enediol intermediate. nih.gov

Detailed Kinetic and Thermodynamic Parameters of API-Catalyzed Isomerization

The enzymatic activity of APIs is pH-dependent, with an optimal pH of 8.4. uniprot.org The enzyme exhibits specificity for both A5P and Ru5P. researchgate.net Kinetic studies have determined the apparent Michaelis constant (Km) values for Escherichia coli YrbH (a D-arabinose 5-phosphate isomerase) to be 0.61 ± 0.06 mM for A5P and 0.35 ± 0.08 mM for Ru5P. researchgate.net The apparent catalytic rate constant (kcat) is 157 ± 4 s⁻¹ for the conversion of A5P to Ru5P and 255 ± 16 s⁻¹ in the reverse direction. researchgate.net The equilibrium constant (Keq), expressed as the ratio of [Ru5P]/[A5P], is 0.50 ± 0.06. researchgate.net

| Substrate | Apparent Km (mM) | Apparent kcat (s-1) |

|---|---|---|

| D-arabinose 5-phosphate (A5P) | 0.61 ± 0.06 | 157 ± 4 |

| D-ribulose 5-phosphate (Ru5P) | 0.35 ± 0.08 | 255 ± 16 |

Mechanisms of Enzymatic Inhibition and Allosteric Regulation, e.g., Feedback Inhibition by CMP-Kdo

The activity of arabinose-5-phosphate isomerase is subject to regulation, including feedback inhibition. Cytidine 5′-monophosphate-3-deoxy-D-manno-oct-2-ulosonate (CMP-Kdo), the end product of the Kdo biosynthetic pathway, has been identified as a feedback inhibitor of the API from Bacteroides fragilis. nih.govescholarship.org This was discovered through the crystal structure of bfAPI, which showed an endogenous CMP-Kdo molecule bound at the active site. nih.gov Further studies on a single-domain API from Bacteroides fragilis (Q5LIW1) confirmed its inhibition by CMP-Kdo, with a determined inhibition constant (Ki) of 1.91 μM. asm.org This feedback regulation by the final product of the pathway on the initial enzyme provides a mechanism to control the biosynthesis of Kdo. asm.org Additionally, various metal ions have been shown to inhibit API activity. uniprot.org

3-Deoxy-D-manno-octulosonate-8-Phosphate Synthase (KDO8PS): Substrate Recognition and Catalytic Action

3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) synthase is an enzyme that catalyzes the condensation of phosphoenolpyruvate (PEP) and D-arabinose 5-phosphate (A5P) to form KDO8P and inorganic phosphate. nih.gov This enzyme is a homotetramer, with each monomer having a (β/α)₈ barrel fold. nih.gov

Structural Basis for Phosphoenolpyruvate and D-Arabinose 5-Phosphate Recognition within the Active Site

The active site of KDO8P synthase is structured to bind both phosphoenolpyruvate (PEP) and D-arabinose 5-phosphate (A5P). nih.gov It is predicted that the phosphate moieties of PEP and A5P bind approximately 13 Å apart from each other. nih.gov Evidence suggests that the enzyme acts on the acyclic, or open-chain, form of A5P. nih.gov The reaction mechanism is thought to proceed through a linear intermediate. nih.gov A similar binding configuration for two substrates is observed in the active site of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) synthase, suggesting a shared catalytic strategy and a common evolutionary origin for these two enzymes. nih.gov

Detailed Mechanistic Elucidation of the Aldol-like Condensation and Phosphate Elimination

The synthesis of 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) from D-arabinose 5-phosphate (A5P) and phosphoenolpyruvate (PEP) is a fascinating example of enzymatic catalysis, proceeding through a sophisticated aldol-like condensation reaction followed by the elimination of a phosphate group. researchgate.netebi.ac.uk This transformation is catalyzed by KDO8P synthase (EC 2.5.1.55), an enzyme that has been the subject of extensive mechanistic and structural studies. researchgate.netnih.gov

The reaction is initiated by the nucleophilic attack of the C3 atom of phosphoenolpyruvate on the carbonyl carbon (C1) of the acyclic form of D-arabinose 5-phosphate. researchgate.net Kinetic studies have revealed a sequential ordered mechanism where PEP binds to the enzyme first, followed by A5P. The enzyme facilitates the proper orientation of the substrates within the active site to promote this condensation. ebi.ac.uk

Upon the formation of the C-C bond, a transient, high-energy tetrahedral intermediate is generated. researchgate.net The stereochemistry of this addition is highly controlled, with the attack occurring on the re face of the A5P carbonyl. The structure of the active site, lined with specific amino acid residues, plays a crucial role in stabilizing this intermediate and guiding the subsequent steps of the reaction.

Following the formation of the tetrahedral intermediate, a phosphate elimination step is triggered. This process is facilitated by proton transfers within the active site, leading to the cleavage of the C-O-P bond of the original PEP molecule and the formation of a double bond, resulting in the final product, KDO8P, and inorganic phosphate. researchgate.net

Key Catalytic Residues in E. coli KDO8P Synthase:

| Residue | Role in Catalysis |

| Asn26 | Positions and stabilizes D-arabinose 5-phosphate for the reaction through hydrogen bonding. In non-metallo KDO8P synthases, it is thought to mimic the function of a metal ion. ebi.ac.uk |

| Lys60 | Positions phosphoenolpyruvate for nucleophilic attack. ebi.ac.uk |

| Asp250 | Engages in hydrogen bonding to correctly orient D-arabinose 5-phosphate. ebi.ac.uk |

Rational Design of Enzyme Inhibitors Targeting KDO8PS Activity

The essential role of KDO in the lipopolysaccharide of Gram-negative bacteria makes the enzymes involved in its biosynthesis, particularly KDO8P synthase, attractive targets for the development of novel antibacterial agents. nih.gov The rational design of inhibitors targeting KDO8PS activity is a promising strategy, leveraging the detailed understanding of its structure and catalytic mechanism.

A primary approach in the rational design of KDO8PS inhibitors is the creation of molecules that mimic the transition state or the tetrahedral intermediate of the reaction. researchgate.net These inhibitors are designed to bind tightly to the active site, blocking the entry of the natural substrates.

Strategies for the Rational Design of KDO8PS Inhibitors:

| Strategy | Description |

| Mechanism-Based Inhibitors | These inhibitors are designed to resemble the high-energy tetrahedral intermediate formed during the condensation of PEP and A5P. By mimicking this transient state, they can bind to the enzyme with high affinity. nih.gov |

| Bisubstrate Analogues | These are single molecules designed to occupy the binding sites of both PEP and A5P simultaneously. This strategy aims to create inhibitors with enhanced binding affinity and specificity. |

| Structure-Based Design | Utilizing high-resolution crystal structures of KDO8PS, often in complex with substrates or inhibitors, allows for the precise design of novel inhibitory molecules that fit snugly into the active site and interact with key residues. nih.gov |

An example of a successful mechanism-based inhibitor is an amino phosphonate that mimics the structural and electrostatic properties of the putative intermediate, exhibiting potent inhibition with a Ki value in the low micromolar range. researchgate.net Further crystallographic studies of KDO8PS in complex with such inhibitors have provided valuable insights for the design of next-generation derivatives with improved potency and pharmacological properties. nih.gov

However, a significant challenge in the development of effective KDO8PS inhibitors as antibacterial drugs is their ability to penetrate the bacterial cell membrane. Many potent inhibitors are highly charged molecules, which can hinder their entry into the bacterial cytoplasm where the enzyme resides. nih.gov Ongoing research focuses on modifying these inhibitors to enhance their cell permeability without compromising their inhibitory activity.

Physiological and Pathophysiological Roles of D Arabinose 5 Phosphate in Biological Systems

Metabolic Significance in Prokaryotic Systems

In the realm of prokaryotes, aldehydo-D-arabinose 5-phosphate(2-) is a key player in several metabolic processes that are fundamental to bacterial survival, structural integrity, and pathogenicity.

Role as an Escherichia coli Metabolite and its Related Pathways

In the well-studied Gram-negative bacterium Escherichia coli, aldehydo-D-arabinose 5-phosphate(2-) is primarily recognized as a crucial precursor in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a unique eight-carbon sugar that is an essential component of the lipopolysaccharide (LPS) inner core. hmdb.ca The synthesis of D-arabinose 5-phosphate is catalyzed by the enzyme D-arabinose-5-phosphate isomerase (API), which facilitates the reversible isomerization of the pentose (B10789219) phosphate (B84403) pathway intermediate, D-ribulose 5-phosphate. hmdb.canih.govnih.gov

E. coli possesses multiple API paralogs, including KdsD, GutQ, and KpsF, each with distinct cellular functions. nih.gov The KdsD enzyme is primarily associated with the production of LPS. nih.gov The catabolism of D-arabinose in E. coli K-12 can proceed through a pathway involving enzymes of the L-fucose metabolic pathway. This pathway converts D-arabinose into D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate and subsequently cleaved into dihydroxyacetone phosphate and glycolaldehyde. researchgate.netresearchgate.net

| Enzyme/Pathway | Role in E. coli | Key Product(s) |

| D-Arabinose-5-Phosphate Isomerase (API) | Catalyzes the formation of D-arabinose 5-phosphate from D-ribulose 5-phosphate. hmdb.canih.gov | aldehydo-D-arabinose 5-phosphate(2-) |

| L-Fucose Pathway Enzymes | Catabolism of D-arabinose in certain mutant strains. researchgate.net | Dihydroxyacetone phosphate, Glycolaldehyde |

Contributions to Gram-Negative Bacterial Cell Wall Integrity and Virulence

The integrity of the outer membrane in Gram-negative bacteria is paramount for their survival and resistance to environmental stresses and antibiotics. wikipedia.org The cell wall, composed of a thin peptidoglycan layer and an outer membrane, provides structural support and acts as a selective barrier. dundee.ac.uknih.gov Aldehydo-D-arabinose 5-phosphate(2-) plays a vital role in maintaining this integrity through its contribution to the synthesis of LPS.

As a precursor to Kdo, D-arabinose 5-phosphate is indispensable for the proper assembly of the LPS molecule. nih.govyoutube.com The Kdo region of LPS is critical for the viability of most Gram-negative bacteria, and its absence or alteration can lead to a compromised outer membrane, increased susceptibility to antibiotics, and reduced virulence. nih.govmdpi.com For instance, in the pathogenic bacterium Burkholderia pseudomallei, the enzyme KdsD, an arabinose-5-phosphate isomerase, is required for the production of Kdo and is essential for the bacterium's virulence. nih.govmdpi.com Deletion of the kdsD gene in this organism leads to growth defects, loss of motility, and reduced survival in macrophages. nih.gov

| Bacterial Species | Role of D-Arabinose 5-Phosphate Pathway | Impact on Virulence |

| Burkholderia pseudomallei | Precursor for Kdo synthesis via KdsD. nih.gov | Essential for growth, motility, and survival in macrophages. nih.gov |

| Escherichia coli (uropathogenic strains) | Involved in LPS and K-antigen capsule biosynthesis. nih.gov | Contributes to infectivity and virulence. nih.gov |

Identification and Functional Characterization in Gram-Positive Bacteria, e.g., Clostridium tetani

While the role of aldehydo-D-arabinose 5-phosphate(2-) in Gram-negative bacteria is well-established due to its link to LPS, its presence and function in Gram-positive bacteria, which lack LPS, have been a subject of investigation. nih.gov Research has led to the identification and characterization of a D-arabinose-5-phosphate isomerase in the Gram-positive pathogenic bacterium Clostridium tetani, the causative agent of tetanus. nih.gov

The C. tetani API (CtAPI) catalyzes the interconversion of D-ribulose-5-phosphate and D-arabinose-5-phosphate, similar to its counterparts in Gram-negative bacteria. nih.gov Although C. tetani does not synthesize LPS or capsules, the presence of this enzyme suggests an alternative physiological role for D-arabinose-5-phosphate in this organism. nih.gov It is hypothesized that it may be involved in regulatory functions within the cell. nih.gov This discovery was the first characterization of a D-arabinose-5-phosphate isomerase in a Gram-positive bacterium, opening new avenues for understanding the metabolic diversity of this compound. nih.gov

Impact on Bacterial Cellular Metabolism and Adaptation

The metabolism of D-arabinose and its phosphorylated form can significantly influence bacterial cellular metabolism and adaptation to different environments. The ability to utilize pentose sugars like D-arabinose as a carbon source provides a competitive advantage to bacteria. In some bacteria, the metabolism of D-arabinose is interconnected with other sugar metabolic pathways, allowing for metabolic flexibility. For instance, in Bacillus subtilis, L-arabinose was found to strongly up-regulate the expression of the araABDLMNPQ-abfA operon, which is involved in arabinose metabolism, and genes associated with sporulation. While this study focused on L-arabinose, it highlights the broader importance of arabinose metabolism in bacterial physiology and adaptation strategies such as sporulation.

Broader Biological Implications within Cellular Metabolism

Beyond its specific roles in prokaryotic cell wall synthesis, aldehydo-D-arabinose 5-phosphate(2-) is integrated into the central carbon metabolism through the pentose phosphate pathway (PPP), which has far-reaching implications for various biosynthetic processes.

Indirect Linkages to Nucleotide and Fatty Acid Synthesis via Pentose Phosphate Pathway Intermediates

The pentose phosphate pathway is a major metabolic route parallel to glycolysis that is crucial for generating reducing power in the form of NADPH and for producing precursors for nucleotide biosynthesis. Aldehydo-D-arabinose 5-phosphate(2-) is an intermediate in the non-oxidative branch of the PPP. Its metabolism is indirectly linked to nucleotide and fatty acid synthesis through its influence on the pool of other PPP intermediates.

Nucleotide Synthesis: The PPP is the primary source of ribose-5-phosphate, the sugar backbone of nucleotides. D-arabinose 5-phosphate can be isomerized from D-ribulose 5-phosphate, which is also a precursor for ribose-5-phosphate. nih.gov The reversible nature of the non-oxidative PPP reactions allows for the interconversion of these pentose phosphates, thereby influencing the availability of ribose-5-phosphate for the synthesis of purines and pyrimidines.

| Pathway | Key Precursor Provided | Role of D-Arabinose 5-Phosphate Metabolism |

| Nucleotide Synthesis | Ribose-5-Phosphate | Influences the pool of pentose phosphates, including the precursor to ribose-5-phosphate. nih.gov |

| Fatty Acid Synthesis | NADPH | Contributes to the overall carbon flux through the pentose phosphate pathway, which generates NADPH. |

Contributions to Cellular Antioxidant Defense Mechanisms through NADPH Generation

The role of aldehydo-D-arabinose 5-phosphate(2-) in cellular antioxidant defense is intrinsically linked to its metabolism within the pentose phosphate pathway (PPP), a crucial metabolic route for the production of nicotinamide adenine dinucleotide phosphate (NADPH). NADPH is a potent reducing agent essential for maintaining a reduced cellular environment and protecting against oxidative stress. While not a direct participant in the oxidative phase of the PPP where NADPH is generated, aldehydo-D-arabinose 5-phosphate(2-) serves as a precursor to key intermediates of this pathway, thereby contributing indirectly to the cellular pool of NADPH.

The entry of aldehydo-D-arabinose 5-phosphate(2-) into the pentose phosphate pathway is facilitated by the enzyme arabinose-5-phosphate isomerase. This enzyme catalyzes the reversible isomerization of D-arabinose 5-phosphate to D-ribulose 5-phosphate wikipedia.org. D-ribulose 5-phosphate is a central intermediate in the non-oxidative branch of the pentose phosphate pathway wikipedia.orgnih.gov.

Once formed, D-ribulose 5-phosphate can be acted upon by two different enzymes:

Ribulose-5-phosphate 3-epimerase , which converts D-ribulose 5-phosphate to D-xylulose 5-phosphate.

Ribose-5-phosphate isomerase , which converts D-ribulose 5-phosphate to D-ribose 5-phosphate nih.govmdpi.com.

Both D-xylulose 5-phosphate and D-ribose 5-phosphate are substrates for the enzymes transketolase and transaldolase. These enzymes catalyze a series of reversible reactions that rearrange the carbon skeletons of these sugar phosphates, ultimately leading to the formation of fructose-6-phosphate and glyceraldehyde-3-phosphate, which are intermediates of glycolysis nih.govkhanacademy.org.

Crucially, these glycolytic intermediates can be converted back to glucose-6-phosphate. Glucose-6-phosphate is the primary substrate for the oxidative phase of the pentose phosphate pathway. In this phase, the enzyme glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of glucose-6-phosphate, a reaction that reduces NADP+ to NADPH wikipedia.org. Therefore, by providing a substrate that can be converted into intermediates of the non-oxidative PPP, aldehydo-D-arabinose 5-phosphate(2-) can fuel the regeneration of glucose-6-phosphate and subsequently drive the production of NADPH. This process is vital for cellular antioxidant defense, as NADPH is required by glutathione reductase to maintain a high level of reduced glutathione, a major cellular antioxidant.

The intricate interplay of these enzymes allows the cell to channel five-carbon sugars like D-arabinose 5-phosphate into the central carbon metabolism, ensuring a steady supply of precursors for NADPH generation. This metabolic flexibility is essential for adapting to varying cellular needs for reducing power and biosynthetic precursors.

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway | Contribution to NADPH Generation |

| Arabinose-5-phosphate isomerase | aldehydo-D-arabinose 5-phosphate(2-) | D-ribulose 5-phosphate | Pentose Phosphate Pathway (Non-oxidative) | Indirect |

| Ribulose-5-phosphate 3-epimerase | D-ribulose 5-phosphate | D-xylulose 5-phosphate | Pentose Phosphate Pathway (Non-oxidative) | Indirect |

| Ribose-5-phosphate isomerase | D-ribulose 5-phosphate | D-ribose 5-phosphate | Pentose Phosphate Pathway (Non-oxidative) | Indirect |

| Transketolase | D-xylulose 5-phosphate, D-ribose 5-phosphate | Sedoheptulose 7-phosphate, Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway (Non-oxidative) | Indirect |

| Transaldolase | Sedoheptulose 7-phosphate, Glyceraldehyde 3-phosphate | Erythrose 4-phosphate, Fructose 6-phosphate | Pentose Phosphate Pathway (Non-oxidative) | Indirect |

| Glucose-6-phosphate dehydrogenase | Glucose 6-phosphate | 6-phosphoglucono-δ-lactone | Pentose Phosphate Pathway (Oxidative) | Direct |

Advanced Analytical Methodologies for Studying D Arabinose 5 Phosphate in Research

Spectroscopic and Chromatographic Techniques for Detection and Quantitative Analysis

A combination of high-resolution separation and sensitive detection methods is crucial for accurately profiling and quantifying D-arabinose 5-phosphate and its related metabolites within complex biological matrices.

Mass Spectrometry-Based Profiling and Identification of Intermediates

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the comprehensive analysis of metabolic intermediates. nih.gov This technique allows for the identification and quantification of compounds based on their mass-to-charge ratio. In the context of D-arabinose 5-phosphate, LC-MS can be used to profile intermediates of pathways like the pentose (B10789219) phosphate (B84403) pathway, providing insights into metabolic flux and regulation. nih.gov The high sensitivity and specificity of MS enable the detection of low-abundance metabolites and the differentiation of isomeric compounds, which is critical for accurately mapping metabolic networks.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization for Monomeric Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of monosaccharides and their phosphorylated derivatives. To enhance the detection sensitivity and chromatographic resolution of compounds like D-arabinose 5-phosphate, a pre-column derivatization step is often employed. actascientific.comsqu.edu.om This involves reacting the analyte with a labeling agent to form a derivative that is more easily detectable, typically by fluorescence or UV absorbance. actascientific.comsqu.edu.om For instance, derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used for the analysis of complex sugar mixtures. nih.gov This approach allows for the precise monomeric profiling of polysaccharides and can be adapted for the analysis of phosphorylated sugars. nih.gov

| Analytical Technique | Derivatization Agent | Detection Method | Application |

| HPLC | 1-phenyl-3-methyl-5-pyrazolone (PMP) | UV/Diode Array Detector (DAD) | Monomeric profiling of polysaccharides nih.gov |

| HPLC | Phenyl isothiocyanate (PITC) | UV | Separation of imidazole peptides and amino acids mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including carbohydrates and their phosphorylated forms. unimo.itsemanticscholar.org NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure, conformation, and dynamics. researchgate.net One-dimensional and two-dimensional NMR techniques can be used to identify the specific atoms and their connectivity within D-arabinose 5-phosphate and its derivatives. semanticscholar.org This is crucial for confirming the identity of metabolites and for studying the stereochemistry of enzymatic reactions in which D-arabinose 5-phosphate is involved.

Development and Application of Biosensors for In Vivo Monitoring of Aldehydic Compounds

The real-time, in vivo monitoring of metabolites provides a dynamic view of cellular metabolism that is often not achievable with methods requiring sample extraction. nih.gov Genetically encoded biosensors are emerging as powerful tools for the detection and quantification of a wide range of small molecules within living cells. nih.gov These biosensors are typically proteins that undergo a conformational change upon binding to their target analyte, resulting in a measurable signal, such as a change in fluorescence. nih.gov While specific biosensors for D-arabinose 5-phosphate are still in development, the principles have been successfully applied to other aldehydic compounds and central metabolites. nih.gov The development of such biosensors would enable researchers to study the spatiotemporal dynamics of D-arabinose 5-phosphate pools in response to various stimuli and genetic perturbations.

Genetic and Biochemical Strategies for Manipulating and Investigating D-Arabinose 5-Phosphate Pathways

Understanding the function of D-arabinose 5-phosphate in metabolic pathways requires the ability to manipulate the enzymes and genes involved in its synthesis and degradation. Genetic engineering techniques, such as gene knockout or overexpression, allow researchers to study the effects of altering the levels of specific enzymes on the concentration of D-arabinose 5-phosphate and other metabolites. researchgate.net For example, the characterization of D-arabinose dehydrogenase in Neurospora crassa involved both genetic and biochemical approaches to understand its regulation and function. nih.gov

Biochemical assays are also essential for characterizing the enzymes that utilize D-arabinose 5-phosphate as a substrate. These assays are used to determine kinetic parameters, substrate specificity, and regulatory properties of enzymes such as D-arabinose 5-phosphate isomerase and 3-deoxy-D-manno-octulosonate 8-phosphate synthase. sigmaaldrich.com A proposed pathway for the formation of D-arabinose in eukaryotes involves the isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate. nih.gov The enzymes in these pathways, like nucleoside phosphorylases, are also subjects of intense study. mdpi.com

| Strategy | Approach | Organism/System | Investigated Aspect |

| Genetic Characterization | Analysis of meiotic products, heterokaryosis, and reversions | Neurospora crassa | Genetic control of D-arabinose dehydrogenase activity nih.gov |

| Biochemical Purification | Homogeneous purification of enzyme | Neurospora crassa | Kinetic and physicochemical parameters of D-arabinose dehydrogenase nih.gov |

| Metabolic Engineering | Gene mutation/dysfunction | E. coli | Accumulation of toxic phosphosugars researchgate.net |

| Pathway Elucidation | Isotopic labeling and GC-MS | Crithidia fasciculata | Conversion of D-glucose to D-arabinose nih.gov |

Synthetic Biology and Metabolic Engineering Applications of D Arabinose 5 Phosphate

Biocatalytic Synthesis of D-Arabinose 5-Phosphate Analogues and Derivatives

The biocatalytic potential of enzymes that recognize D-arabinose 5-phosphate is being explored for the synthesis of various analogues and derivatives, including valuable nucleoside analogues. These enzymatic systems offer high specificity and efficiency compared to traditional chemical synthesis.

An example of this is the in vitro enzymatic synthesis of arabinofuranosyl nucleotide analogues. nih.gov One such system utilizes a cascade of enzymes to convert nucleosides into their corresponding arabinofuranosyl versions. nih.gov The process can involve the isomerization of the ribose moiety of a nucleoside to an arabinose moiety. D-arabinose 5-phosphate isomerase (API) is a key enzyme in this process, catalyzing the interconversion between D-arabinose 5-phosphate (A5P) and D-ribulose 5-phosphate (Ru5P). nih.gov While several APIs exist, such as KdsD, GutQ, and KpsF from E. coli, KdsD is often selected for biocatalytic applications due to its favorable kinetic properties. nih.gov

Researchers have also demonstrated the synthesis of metabolically stable analogues of arabinose 5-phosphate where the phosphate (B84403) group is replaced by mimetic groups. nih.gov Although a specific study synthesizing analogues with phosphate mimetic groups at the 5-position did not result in compounds that could bind to the target arabinose 5-phosphate isomerase or inhibit bacterial growth, the research demonstrates the feasibility of chemo-enzymatic approaches to generate novel sugar-phosphate analogues. nih.gov

Furthermore, the substrate promiscuity of certain enzymes is being exploited. For instance, some C-C coupling enzymes can accept D-arabinose 5'-monophosphate as an analogue of ribose 5-phosphate, enabling the synthesis of various C-nucleosides and their derivatives. elsevierpure.com These biocatalytic cascade reactions represent a powerful strategy for producing complex molecules from simple, readily available starting materials. elsevierpure.com

| Enzyme Class | Example Enzyme | Application in Synthesis | Reference |

| Isomerase | D-arabinose 5-phosphate isomerase (KdsD) | Interconversion of A5P and Ru5P for arabinoside production. | nih.gov |

| Phosphorylase | Purine nucleoside phosphorylase (PNP) | Synthesis of arabinofuranosylguanine (Ara-G). | nih.gov |

| Kinase | Ribokinase (RK) | Conversion of ribose to ribose 5-phosphate in cascade reactions. | elsevierpure.com |

| C-C Coupling Enzyme | Pseudouridine-5'-phosphate glycosidase (YeiN) | Accepts D-arabinose 5'-monophosphate for C-nucleoside synthesis. | elsevierpure.com |

Engineering Microbial Systems for Directed Metabolite Production and Flux Alteration

Metabolic engineering of microorganisms aims to optimize the production of desired chemicals by redirecting metabolic fluxes. The pathways involving arabinose metabolism are prime targets for such engineering efforts. In bacteria like E. coli and Bacillus subtilis, the catabolism of L-arabinose proceeds through a series of enzymatic steps that convert it to D-xylulose 5-phosphate, which then enters the central pentose (B10789219) phosphate pathway. dundee.ac.ukmdpi.com

The key genes involved in this pathway, often organized in the ara operon (araA, araB, araD), encode L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate-4-epimerase, respectively. mdpi.com By manipulating the expression of these genes, the metabolic flux can be altered. For instance, enhancing the expression of the ara operon can increase the rate of arabinose utilization, which can be beneficial for the production of biofuels and other chemicals from lignocellulosic biomass, where arabinose is an abundant sugar. mdpi.commdpi.com

However, engineering these pathways comes with challenges. The accumulation of phosphorylated intermediates, such as ribulose-5-phosphate, can be toxic to the cells, potentially leading to cell lysis. researchgate.netmdpi.com This toxicity is a critical consideration when designing engineered strains for high-yield production. Strategies to overcome this include balancing the expression of pathway enzymes and engineering downstream pathways to efficiently drain the toxic intermediates.

The regulation of these pathways is also complex. In B. subtilis, the AraR repressor controls the expression of the ara operon. mdpi.com In the presence of L-arabinose, AraR undergoes a conformational change, allowing for the expression of the catabolic genes. mdpi.com Understanding and engineering these regulatory circuits is crucial for achieving precise control over metabolic flux.

| Organism | Key Genes/Operon | Engineering Strategy | Desired Outcome | Potential Challenge | Reference |

| Escherichia coli | araBAD operon | Overexpression of pathway enzymes. | Enhanced L-arabinose utilization for biofuel production. | Accumulation of toxic sugar-phosphates. | dundee.ac.ukresearchgate.net |

| Bacillus subtilis | araABDLMNPQ-abfA operon | Upregulation via inducers like L-arabinose. | Improved growth and production of metabolites. | Balancing growth and sporulation. | mdpi.com |

| Saccharomyces cerevisiae | Heterologous expression of bacterial or fungal pathways | Introduction of L-arabinose utilization pathways. | Fermentation of C5 sugars from biomass. | Redox imbalance and byproduct formation. | mdpi.com |

Therapeutic Targeting of D-Arabinose 5-Phosphate-Dependent Pathways for Antimicrobial Development

The pathway leading to the synthesis of KDO is essential for the viability of most Gram-negative bacteria, making the enzymes involved attractive targets for the development of new antimicrobial agents. The first committed step in KDO synthesis is the reversible isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate, catalyzed by D-arabinose 5-phosphate isomerase (API). nih.gov

In many pathogenic bacteria, such as Burkholderia pseudomallei, the causative agent of melioidosis, the API enzyme KdsD is crucial for virulence. nih.gov Deletion of the kdsD gene in this organism leads to defects in lipopolysaccharide (LPS) synthesis, resulting in reduced motility, decreased survival in macrophages, and significant attenuation of virulence in animal models. nih.gov This validates KdsD as a promising target for antivirulence drugs. nih.gov

Similarly, this enzyme is a target for antibacterial design against other pathogens like Pseudomonas aeruginosa. nih.gov Efforts are underway to develop inhibitors that can block the active site of API. Studies using substrate analogues and advanced techniques like NMR spectroscopy are providing insights into the structural requirements for enzyme binding and catalysis, which can guide the rational design of potent inhibitors. nih.gov One finding suggests that KdsD may bind the furanose form of A5P, indicating that catalysis of ring opening could be a key part of the enzyme's mechanism. nih.gov

A challenge in developing broad-spectrum antimicrobials targeting this pathway is the presence of multiple API paralogues (e.g., KdsD, KpsF, GutQ) in some bacteria, which can provide functional redundancy. nih.gov For example, while deleting kdsD is permissible in E. coli, the further deletion of gutQ is lethal, indicating that both enzymes can fulfill the same essential function. nih.gov Therefore, successful therapeutic strategies may require inhibitors that can target multiple isomerases or focus on pathogens that encode only a single, essential API. nih.gov

Q & A

What experimental techniques are recommended for detecting and quantifying aldehydo-D-arabinose 5-phosphate(2−) in cellular extracts?

Basic

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for precise quantification. Enzymatic assays leveraging substrate-specific enzymes (e.g., ribokinase or isomerases) can also be employed, with activity monitored via spectrophotometric detection of NADPH/NADH fluctuations . For structural validation, nuclear magnetic resonance (NMR) spectroscopy is critical to distinguish stereoisomers, particularly in pathway intermediates.

How can structural discrepancies in enzyme-substrate complexes involving aldehydo-D-arabinose 5-phosphate(2−) be resolved using crystallographic data?

Advanced

X-ray crystallography at resolutions ≤2.3 Å (e.g., PDB codes 1dkr, 1ibs) enables visualization of ligand-binding sites and Mg²⁺/Cd²⁺ coordination . Comparative analysis of mutant enzymes (e.g., PRPP synthase with SO₄²⁻ or ADP ligands) can clarify substrate orientation and allosteric regulation. For dynamic interactions, molecular dynamics simulations paired with cryo-EM may resolve transient binding states not captured in static crystal structures .

What metabolic pathways involve aldehydo-D-arabinose 5-phosphate(2−), and how can its flux be experimentally tracked?

Basic

The compound participates in the non-oxidative phase of the pentose phosphate pathway (PPP), particularly in isomerization and aldolase-mediated reactions. Isotopic labeling (e.g., ¹³C-glucose tracing) combined with metabolomics can map carbon flux. Knockout strains (e.g., E. coli ΔribAB) generated via λ Red recombinase systems help identify pathway dependencies, while enzymatic assays using purified isomerases (e.g., RPIA ) validate substrate specificity.

What strategies elucidate the catalytic mechanism of enzymes processing aldehydo-D-arabinose 5-phosphate(2−)?

Advanced

Site-directed mutagenesis targeting conserved active-site residues (e.g., His132 in PRPP synthase ) combined with kinetic assays (Km, Vmax) reveals catalytic bottlenecks. Structural studies of enzyme-ligand complexes (e.g., AlF₃ analogs mimicking transition states ) provide mechanistic insights. Förster resonance energy transfer (FRET) probes can track conformational changes during catalysis in real time.

How to design a gene knockout experiment to study the biosynthesis of aldehydo-D-arabinose 5-phosphate(2−) in E. coli?

Basic

Use PCR-generated homology arms (36–50 nt) flanking an antibiotic resistance cassette (e.g., kanamycin) to replace the target gene (e.g., ribD) via λ Red recombinase . Validate knockouts via sequencing and phenotype assays (e.g., growth defects in minimal media lacking pathway intermediates). Complementation with plasmid-borne wild-type genes confirms observed effects.

How can conflicting data on the allosteric regulation of PRPP synthase by aldehydo-D-arabinose 5-phosphate(2−) derivatives be analyzed?

Advanced

Compare crystallographic data of PRPP synthase complexes (e.g., mADP vs. GDP ligands ) to identify divergent binding modes. Isothermal titration calorimetry (ITC) quantifies binding affinities under varying Mg²⁺ concentrations. Mutagenesis of allosteric sites (e.g., residues near the α-phosphate of ADP ) can decouple regulatory effects from catalytic activity. Meta-analysis of kinetic data across species (e.g., B. subtilis vs. human PRS1 ) may resolve species-specific regulatory mechanisms.

What computational approaches are suitable for predicting interactions between aldehydo-D-arabinose 5-phosphate(2−) and novel enzymes?

Advanced

Docking simulations using tools like AutoDock Vina can model ligand binding to homology-built enzyme structures (e.g., based on PRPP synthase templates ). Machine learning algorithms trained on enzymatic activity datasets predict substrate specificity. Phylogenetic analysis of conserved catalytic motifs (e.g., in the ribokinase family ) identifies potential enzyme candidates for experimental validation.

How to address challenges in synthesizing stable analogs of aldehydo-D-arabinose 5-phosphate(2−) for mechanistic studies?

Advanced

Chemical synthesis using phosphoramidite chemistry ensures precise phosphate group placement. Stabilize the aldehyde moiety via Schiff base formation with lysine residues in enzyme-active sites . For in vitro assays, utilize methylene or fluorinated analogs (e.g., α,β-methylene ATP ) to mimic transition states while resisting hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.